2,3,5,6-Tetrahydro-5-(alpha,alpha,alpha-trifluoro-m-tolyl)-imidazo(2,1-a)isoquinolin-5-ol
Description
Historical Context of Polycyclic Heterocyclic Compounds
Polycyclic heterocyclic frameworks have dominated medicinal chemistry since the mid-20th century due to their structural congruence with biological targets. Early work on benzannulated systems like isoquinoline (e.g., papaverine) revealed the importance of π-π stacking interactions in alkaloid pharmacology. The fusion of imidazole rings with isoquinoline cores, as seen in imidazo[2,1-a]isoquinoline systems, emerged in the 1990s through innovations in transition-metal-catalyzed cyclization. For example, Snow et al. demonstrated the utility of imidazo[4,5-h]isoquinolinones as kinase inhibitors through strategic annulation strategies.
Modern advances leverage domino reactions for complexity generation. A 2023 study by Liang et al. developed an I₂–DMSO-mediated multicomponent synthesis of imidazo[2,1-a]isoquinolines, achieving simultaneous C–C/C–N bond formation and heterocycle construction in yields up to 83%. This methodology addressed historical challenges in regioselectivity, particularly for derivatives bearing electron-withdrawing groups.
Table 1: Evolution of Imidazo-Isoquinoline Synthetic Methods
Significance of Fluorinated Substituents in Medicinal Chemistry
The introduction of trifluoromethyl (-CF₃) groups into bioactive molecules enhances metabolic stability, membrane permeability, and target affinity through a combination of electronic and steric effects. In imidazo-isoquinolines, fluorination at the m-tolyl position (as in 2,3,5,6-tetrahydro-5-(α,α,α-trifluoro-m-tolyl)-imidazo[2,1-a]isoquinolin-5-ol) disrupts π-stacking symmetry while maintaining hydrophobic interactions critical for binding pocket engagement.
Recent work by Fan et al. on CF₃-isoquinolinones demonstrated a 50-fold increase in cellular potency compared to non-fluorinated analogs, attributed to enhanced interactions with kinase ATP-binding domains. The trifluoromethyl group’s inductive effects also modulate the basicity of the imidazole nitrogen, potentially reducing off-target interactions with proton-sensitive receptors.
Research Gaps in Trifluoromethylated Imidazo-Isoquinoline Systems
Despite progress, key challenges persist in the development of 2,3,5,6-tetrahydro-5-(α,α,α-trifluoro-m-tolyl)-imidazo[2,1-a]isoquinolin-5-ol derivatives:
- Synthetic Scalability : Current routes rely on costly trifluoromethyl imidoyl sulfoxonium ylides, with limited tolerance for electron-rich aryl groups.
- Stereochemical Control : The tetrahydro ring system introduces up to three stereocenters, but asymmetric synthesis methods remain underdeveloped.
- Target Identification : While kinase inhibition is postulated, comprehensive profiling against epigenetic regulators (e.g., bromodomains) is lacking.
A 2024 study highlighted the compound’s antiproliferative activity (IC₅₀ = 1.8–4.7 μM vs. HCT-116 cells), yet its precise mechanism remains uncharacterized. Computational modeling suggests potential disruption of protein-protein interactions in oncogenic complexes, warranting further validation.
Table 2: Current Limitations in Trifluoromethylated Imidazo-Isoquinoline Research
Properties
CAS No. |
56882-44-1 |
|---|---|
Molecular Formula |
C18H15F3N2O |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-3,6-dihydro-2H-imidazo[2,1-a]isoquinolin-5-ol |
InChI |
InChI=1S/C18H15F3N2O/c19-18(20,21)14-6-3-5-13(10-14)17(24)11-12-4-1-2-7-15(12)16-22-8-9-23(16)17/h1-7,10,24H,8-9,11H2 |
InChI Key |
YFHNWKNJTLUVAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=N1)C3=CC=CC=C3CC2(C4=CC(=CC=C4)C(F)(F)F)O |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a tetrahydroisoquinoline core with a trifluoromethyl-substituted tolyl group and an imidazole moiety. The presence of trifluoromethyl groups often enhances biological activity due to increased lipophilicity and metabolic stability.
Research indicates that compounds with similar structures may exhibit various biological activities such as:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against a range of bacteria and fungi.
- Antitumor Activity : The imidazoisoquinoline derivatives are of particular interest in cancer research due to their ability to inhibit cell proliferation.
- Neuroprotective Effects : Some studies suggest potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.
Case Studies
- Antitumor Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that imidazoisoquinoline derivatives exhibited cytotoxic effects on various cancer cell lines. The compound was found to inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells .
- Antimicrobial Properties : In another study, a related compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, suggesting potential as an antibiotic agent .
- Neuroprotection : Research conducted on the neuroprotective effects of similar compounds indicated that they could reduce oxidative stress and inflammation in neuronal cells, which is crucial for conditions like Alzheimer's disease .
In Vitro Studies
In vitro studies using human cancer cell lines have shown that the compound can induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. The IC50 values varied across different cell lines, indicating selective cytotoxicity .
In Vivo Studies
Animal model studies have provided evidence for the compound's antitumor effects. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. Furthermore, pharmacokinetic studies revealed favorable absorption and distribution characteristics .
Comparative Biological Activity Table
Comparison with Similar Compounds
Structural Analogues with Varied Aryl Substituents
5-(4-Fluorophenyl)-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol
- Structure : Differs by a para-fluorophenyl substituent instead of meta-trifluoromethylphenyl.
- Molecular Formula : C₁₇H₁₅FN₂O (MW: 282.31 g/mol) .
- Pharmacology : Demonstrated potent antidepressant activity in the reserpine-induced hypothermia model, comparable to imipramine. Enhanced 5-hydroxytryptophan (5-HTP) facilitation in spinal cat preparations .
- Physicochemical Properties: Boiling Point: 436.5°C; Density: 1.32 g/cm³; LogP: ~2 (estimated) . Hydrogen Bond Donors/Acceptors: 1/3 .
5-(4-Chlorophenyl)-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol
- Structure : Para-chlorophenyl substituent.
- Pharmacology : Similar antidepressant efficacy to the 4-fluoro analogue but with slightly altered metabolic stability due to chlorine’s larger atomic radius and polarizability .
5-(3-Fluorophenyl)-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol
- CAS : 56882-43-0 .
- Key Difference : Meta-fluorine substitution may alter receptor binding compared to para-substituted analogues, though specific data are unavailable.
Impact of Trifluoromethyl Substitution
The meta-trifluoromethylphenyl group in the target compound introduces distinct properties:
- Synthetic Challenges : Requires specialized fluorination techniques, such as transition metal-catalyzed cross-coupling or direct trifluoromethylation, which may reduce yield compared to simpler halogenations .
Pharmacological Comparison Table
Mechanistic Insights
- Serotonergic Effects : Fluorophenyl and chlorophenyl analogues enhance 5-HTP-mediated neurotransmission, suggesting serotonin receptor or transporter modulation . The trifluoromethyl group’s bulk may alter binding kinetics at these targets.
Q & A
Q. What experimental models are suitable for evaluating the antidepressant activity of this compound?
The reserpine-induced hypothermia model in rodents is a validated preclinical assay for assessing antidepressant potential. In this model, compounds that reverse reserpine-induced hypothermia and ptosis are prioritized for further study. Additionally, the 5-hydroxytryptophan (5-HTP) potentiation test in spinal cat preparations can confirm serotonergic activity, as demonstrated for structurally related imidazo-isoquinoline derivatives .
Q. How can the synthetic yield of this compound be optimized?
Microwave-assisted synthesis (e.g., 80–120°C, 1–3 hours) improves reaction efficiency for imidazo-isoquinoline scaffolds. Key steps include:
- Using anhydrous sodium acetate as a base in glacial acetic acid for cyclization.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Monitoring reaction progress with TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
Q. What spectroscopic methods confirm the compound’s structural integrity?
- 1H/13C NMR : Look for characteristic peaks:
- Aromatic protons (δ 6.8–8.1 ppm) from the m-tolyl and isoquinoline moieties.
- Trifluoromethyl group (δ -62 ppm in 19F NMR).
- IR Spectroscopy : Absorbances for hydroxyl (3200–3500 cm⁻¹) and imidazole C=N (1600–1650 cm⁻¹) groups .
Advanced Research Questions
Q. How does substitution on the aryl group influence pharmacological activity?
Structure-activity relationship (SAR) studies reveal that electron-withdrawing substituents (e.g., 4-Cl, 4-F) on the aryl ring enhance antidepressant activity by increasing serotonin potentiation. For example, 4-chlorophenyl analogues showed efficacy comparable to imipramine in reserpine reversal tests. Computational docking (e.g., using AutoDock Vina) can predict interactions with serotonin transporters (SERT) .
Q. What strategies address discrepancies in SAR data across studies?
Contradictions often arise from differences in assay conditions (e.g., rodent strain, dose regimen). To resolve these:
Q. How does the trifluoromethyl group impact metabolic stability?
The CF3 group enhances metabolic stability by:
Q. What computational methods predict binding affinity to CNS targets?
- Molecular Dynamics (MD) Simulations : Analyze interactions with monoamine transporters (e.g., SERT, NET).
- Quantum Mechanics (QM) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.
- Free Energy Perturbation (FEP) : Compare binding energies of CF3 vs. CH3 analogues to optimize substituents .
Methodological Tables
Q. Table 1: Key Pharmacological Data for Analogues
| Substituent (Aryl) | Reserpine Reversal (% Efficacy) | 5-HTP Potentiation (ED50, mg/kg) |
|---|---|---|
| 4-Cl | 85% | 12.5 |
| 4-F | 78% | 15.0 |
| H (Parent) | 45% | >30 |
| Data sourced from Houlihan et al. (1983) . |
Q. Table 2: Synthetic Optimization Parameters
| Condition | Yield (Standard) | Yield (Microwave) |
|---|---|---|
| Temperature | 80°C, 24 hrs | 100°C, 2 hrs |
| Solvent | Acetic Acid | Acetic Acid/MeOH |
| Catalyst | None | TFA (1 mol%) |
| Adapted from microwave-assisted protocols . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
